molecular formula C13H10N2O4 B1650215 2-Hydroxy-N-(4-nitrophenyl)benzamide CAS No. 1152-51-8

2-Hydroxy-N-(4-nitrophenyl)benzamide

Cat. No.: B1650215
CAS No.: 1152-51-8
M. Wt: 258.23 g/mol
InChI Key: UGZDFLLCOFLFNY-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(4-nitrophenyl)benzamide is a synthetic benzamide derivative of significant interest in antimicrobial research and development. This compound is part of a class of molecules known to exhibit a broad spectrum of antibacterial and antifungal activities against both standard and clinically isolated strains of microorganisms, including Staphylococcus aureus , Bacillus subtilis , Klebsiella pneumoniae , and Escherichia coli . Its core research value lies in its potent efficacy against multi-drug resistant (MDR) bacterial infections, such as methicillin-resistant Staphylococcus aureus (MRSA), which represent a major global health challenge . Microbiological evaluations have demonstrated that this benzamide and its structural analogs possess activity at Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/ml against drug-resistant strains, highlighting its potential as a lead compound for developing new anti-infective agents . Research indicates that the presence of a nitro group attached to the 4th position of the N-(2-hydroxyphenyl) ring is a key structural feature that enhances antibacterial activity . Molecular docking studies suggest that related benzamide derivatives may exert their effects by targeting critical bacterial enzymes, such as DNA gyrase and the cell division protein FtsA, providing a potential mechanism of action for further investigation . With a molecular weight of 258.23 g/mol and the empirical formula C13H10N2O4, this compound is typically supplied as a dry powder for research purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1152-51-8

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-hydroxy-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H10N2O4/c16-12-4-2-1-3-11(12)13(17)14-9-5-7-10(8-6-9)15(18)19/h1-8,16H,(H,14,17)

InChI Key

UGZDFLLCOFLFNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Hydroxyphenyl)-4-nitrobenzamide

  • Structure : Features a 4-nitrophenyl group on the benzamide and a hydroxyl group on the aniline moiety.
  • Synthesis: Prepared via reaction of 4-nitrobenzoyl chloride with 4-aminophenol in tetrachloromethane .
  • Properties :
    • High thermal oxidation stability (attributed to planar molecular geometry with a dihedral angle of 2.31° between aromatic rings).
    • Enhanced solubility due to intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming layered stacks along the [1 0 1] direction .
    • Applications: Used in high-performance polyimides for electronics and coatings .

2-Hydroxy-N-(3-Trifluoromethylphenyl)benzamide Derivatives

  • Structure : Contains a trifluoromethyl (-CF₃) group at position 3 of the aniline ring.
  • Synthesis : Hydrazones derived from hydrazide intermediates and chloro-substituted benzaldehydes (yields: 83–96%) .
  • Properties: Strong electron-withdrawing effects from -CF₃ increase acidity of the hydroxyl group. Characterized by FTIR (C=O stretch at 1663–1682 cm⁻¹) and MS ([M+H]⁺/[M+Na]⁺ peaks) .

2-Nitro-N-(4-nitrophenyl)benzamide

  • Structure : Nitro groups at position 2 (benzoyl) and 4 (aniline).
  • Crystallography: Orthorhombic crystal system (space group P2₁2₁2₁) with a dihedral angle of 82.32° between aromatic rings. Intramolecular C–H⋯O bonds form a non-planar six-membered ring; intermolecular N–H⋯O bonds stabilize a 3D network .
  • Comparison : The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to 2-hydroxy derivatives, leading to lower solubility but higher thermal resistance .

Heterocyclic Analogues (e.g., 2-Hydroxy-N-(5-nitrothiazol-2-yl)benzamide)

  • Structure : Incorporates a 5-nitrothiazole ring instead of a phenyl group.
  • Crystallography : Similar hydrogen-bonding patterns (N–H⋯O) but reduced planarity due to thiazole ring distortion .
  • Applications : Studied for antimicrobial and antitumor activities, though specific data are unavailable in the provided evidence .

Critical Analysis of Substituent Effects

  • Hydroxyl vs. Nitro Groups : Hydroxyl groups enhance solubility via hydrogen bonding but reduce thermal stability compared to nitro groups, which increase rigidity and electron density .
  • Planarity and Stacking : Smaller dihedral angles (e.g., 2.31° in N-(4-hydroxyphenyl)-4-nitrobenzamide) improve π-π stacking and material durability .
  • Electron-Withdrawing Groups : Trifluoromethyl and nitro substituents lower electron density at the amide bond, altering reactivity in nucleophilic substitutions .

Preparation Methods

Traditional Synthesis via Acid Chloride Coupling

The most widely reported method involves the reaction of salicylic acid derivatives with 4-nitroaniline. In this approach, 2-hydroxybenzoyl chloride is prepared by treating salicylic acid with thionyl chloride (SOCl₂) under reflux conditions. The resulting acid chloride is then coupled with 4-nitroaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (TEA).

Reaction Scheme:
$$
\text{Salicylic acid} + \text{SOCl}2 \rightarrow \text{2-Hydroxybenzoyl chloride} + \text{HCl} + \text{SO}2
$$
$$
\text{2-Hydroxybenzoyl chloride} + \text{4-Nitroaniline} \xrightarrow{\text{TEA}} \text{2-Hydroxy-N-(4-nitrophenyl)benzamide}
$$

Key parameters include:

  • Temperature: 0–5°C during acid chloride formation to prevent decomposition.
  • Molar Ratio: 1:1.2 (acid chloride to 4-nitroaniline) to ensure complete conversion.
  • Yield: 65–75% after recrystallization from ethanol.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the reaction. A study by Veverkova et al. (2003) demonstrated that heating a mixture of phenyl salicylate and 4-nitroaniline at 210°C for 7 minutes under microwave conditions produced the target compound in 92% yield . This method eliminates the need for acid chloride intermediates, reducing reaction time from hours to minutes.

Advantages:

  • Efficiency: Reaction time reduced from 6–8 hours to 7 minutes.
  • Purity: Minimal byproducts due to controlled energy input.
  • Scalability: Suitable for gram-scale synthesis.

Solvent-Free Mechanochemical Synthesis

Environmentally friendly approaches employ solvent-free ball milling. Combining salicylic acid and 4-nitroaniline with a catalytic amount of p-toluenesulfonic acid (PTSA) in a ball mill for 45 minutes yields the product at 85% efficiency. This method aligns with green chemistry principles by avoiding volatile organic solvents.

Conditions:

  • Catalyst: 10 mol% PTSA.
  • Milling Time: 45 minutes.
  • Temperature: Ambient.

Comparative Analysis of Synthetic Methods

Method Catalyst/Solvent Temperature Time Yield Reference
Acid Chloride Coupling TEA/DCM 0–25°C 6–8 hours 65–75%
Microwave Irradiation None 210°C 7 minutes 92%
Mechanochemical PTSA Ambient 45 minutes 85%

Characterization and Validation

Synthesized 2-Hydroxy-N-(4-nitrophenyl)benzamide is validated using:

  • FT-IR: Peaks at 3280 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O amide), and 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • ¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (d, J = 8.8 Hz, 2H, Ar–H), 7.89 (d, J = 7.6 Hz, 1H, Ar–H), 7.52–7.44 (m, 2H, Ar–H), 7.02 (d, J = 8.0 Hz, 1H, Ar–H).
  • Mass Spectrometry: [M+H]⁺ at m/z 259.06 (calculated 258.23).

Challenges and Optimization Strategies

  • Byproduct Formation: Hydrolysis of the acid chloride intermediate can generate salicylic acid. Using anhydrous conditions and molecular sieves mitigates this.
  • Microwave Limitations: High temperatures may degrade heat-sensitive substrates. Lowering power to 300 W while extending time to 10 minutes improves stability.
  • Solvent-Free Trade-offs: Although eco-friendly, mechanochemical methods require post-milling purification via column chromatography.

Industrial Scalability and Applications

The microwave method is favored for pilot-scale production due to its rapid kinetics and high yield. Pharmaceutical studies highlight the compound’s role as a precursor to antimicrobial agents targeting bacterial cell division proteins like FtsA.

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